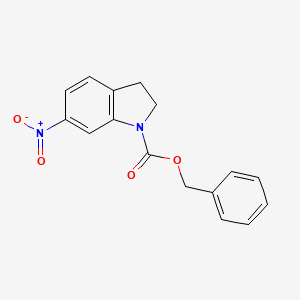
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by the presence of a benzyloxycarbonyl group at the first position, a nitro group at the sixth position, and a dihydroindole core
準備方法
The synthesis of 1-benzyloxycarbonyl-2,3-dihydro-6-nitroindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions. For example, the reaction of a suitable aryl hydrazine with a ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Another method involves the nitration of indole derivatives. The nitration process can be carried out using various nitrating agents such as nitric acid or benzoyl nitrate. this method may suffer from low yields and the formation of side products .
化学反応の分析
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, the reduction of the nitro group to an amino group can be achieved using hydrogenation or metal hydrides .
In substitution reactions, the benzyloxycarbonyl group can be replaced with other functional groups using nucleophilic reagents. For example, the reaction with nucleophiles such as phenol or naphthol can lead to the formation of substituted indole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole has several scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of biologically active compounds. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound can be used to develop new therapeutic agents targeting various diseases.
In organic synthesis, this compound is utilized as a versatile intermediate for the construction of complex molecules.
作用機序
The mechanism of action of 1-benzyloxycarbonyl-2,3-dihydro-6-nitroindole is primarily related to its ability to interact with biological targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The benzyloxycarbonyl group can also be cleaved under physiological conditions, releasing the active indole core .
At the molecular level, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by interacting with specific proteins involved in disease pathways, leading to therapeutic outcomes .
類似化合物との比較
1-Benzyloxycarbonyl-2,3-dihydro-6-nitroindole can be compared with other indole derivatives such as 6-amino-1-benzyloxycarbonyl-2,3-dihydroindole and 3-nitroindole. While these compounds share a similar indole core, their functional groups and substitution patterns differ, leading to variations in their chemical reactivity and biological activity.
For example, 6-amino-1-benzyloxycarbonyl-2,3-dihydroindole has an amino group instead of a nitro group, which can affect its reactivity in reduction and substitution reactions. Similarly, 3-nitroindole has the nitro group at a different position, influencing its electronic properties and interactions with biological targets .
特性
CAS番号 |
313491-05-3 |
|---|---|
分子式 |
C16H14N2O4 |
分子量 |
298.29 g/mol |
IUPAC名 |
benzyl 6-nitro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H14N2O4/c19-16(22-11-12-4-2-1-3-5-12)17-9-8-13-6-7-14(18(20)21)10-15(13)17/h1-7,10H,8-9,11H2 |
InChIキー |
ARZGTFHPFARBLG-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)
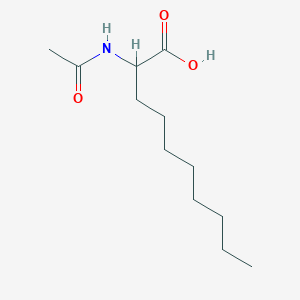
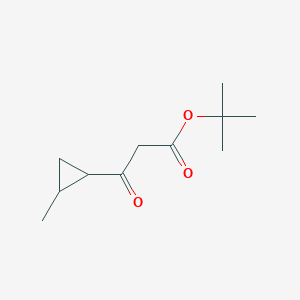
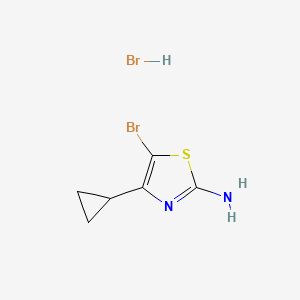
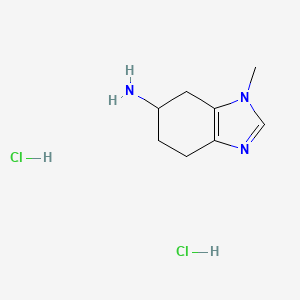


![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)
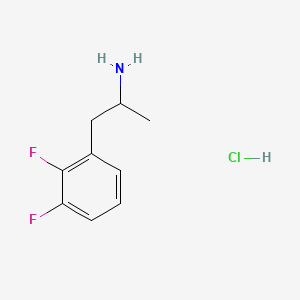
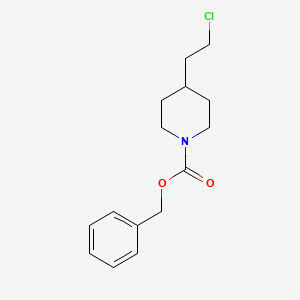

![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
